4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Description
Strategic Importance of 4-Position Functionalization in Norbornane Derivatives
Functionalization at the 4-position of norbornane derivatives leverages the scaffold’s stereoelectronic environment to optimize drug-receptor interactions. The 4-(difluoromethyl) group occupies a pseudo-axial orientation, projecting into hydrophobic pockets while the carboxylic acid at position 1 engages in hydrogen bonding. This spatial arrangement is critical in designing inhibitors for enzymes with deep binding cavities, such as GTPases.
Synthetic methodologies for 4-position modification often employ cycloaddition reactions or organocatalytic strategies. For example, asymmetric formal [4 + 2] cycloadditions enable enantioselective synthesis of bicyclo[2.2.1]heptane carboxylates, preserving stereochemical integrity at the 4-position. Additionally, hydroxyethoxy mercuriation of norbornene precursors provides regioselective access to prostaglandin-like derivatives, underscoring the versatility of the scaffold.
In drug delivery systems, 4-position modifications influence self-assembly and pH-responsive release. Norbornene-based copolymers functionalized with hydrazone linkers demonstrate accelerated drug release under acidic conditions, mimicking tumor microenvironments. Similarly, cobalt-functionalized norbornane polymers enhance magnetic resonance imaging (MRI) contrast while delivering chemotherapeutic payloads.
Properties
IUPAC Name |
4-(difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O2/c10-6(11)8-1-3-9(5-8,4-2-8)7(12)13/h6H,1-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFVCDJDKQBCFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1773511-56-0 | |
| Record name | 4-(difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid typically involves a series of organic reactions. One common method is the formal [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions . This reaction is often catalyzed by organocatalysts, which facilitate the formation of the desired product with high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols or aldehydes.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclo[2.2.1]heptane Scaffold
The following table summarizes key derivatives and their properties:
*Estimated based on methoxy group’s electron-donating effect.
Structural and Functional Insights
- Electronic Effects: The difluoromethyl group in 4-(difluoromethyl) derivatives is strongly electron-withdrawing, lowering the pKa of the carboxylic acid (4.50 vs. ~5.0 for methoxy derivatives) .
- Biological Activity: Derivatives like PKZ18 (thiazole-substituted) exhibit anti-infective properties by targeting bacterial T-box genes . In contrast, 4-(aminomethyl) analogs (e.g., CAS 28333-76-8) show antifibrinolytic activity due to their basic nitrogen . The difluoromethyl compound’s bioactivity remains less documented but is hypothesized to align with fluorinated prodrug strategies .
Biological Activity
4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid (CAS No. 1773511-56-0) is a bicyclic compound notable for its unique difluoromethyl group, which significantly influences its chemical reactivity and biological activity. This article explores its synthesis, biological mechanisms, pharmacological implications, and comparative analyses with similar compounds.
This compound features a bicyclic structure with a carboxylic acid functional group and a difluoromethyl substituent. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, potentially increasing their biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H12F2O2 |
| Molecular Weight | 194.19 g/mol |
| CAS Number | 1773511-56-0 |
Synthesis
The synthesis of this compound typically involves a formal [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of the bicyclic structure from simpler precursors under mild conditions . This method is advantageous for producing compounds with high stereochemical purity, essential for biological applications.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways. The difluoromethyl group enhances binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with target proteins.
- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking substrate structures or binding to active sites.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.
Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production and inflammatory mediator release.
Neuroprotective Properties : It has been explored for protective effects against neurodegenerative processes, potentially through antioxidant mechanisms .
Case Studies
Several studies have investigated the biological implications of compounds structurally related to this compound:
- Cytotoxicity in Cancer Cells : A study reported IC50 values for related bicyclic compounds against MDA-MB-231 breast cancer cells, indicating significant cytotoxicity (IC50 = 34.3 μM) .
- Anti-inflammatory Activity : Another investigation demonstrated that related bicyclic compounds could inhibit caspase-1, suggesting a mechanism for reducing inflammation in vitro .
- Neuroprotective Effects : In vivo assays showed that similar compounds could protect against oxidative stress-induced neuronal death in models of Alzheimer's disease .
Comparative Analysis
When compared to structurally similar compounds such as bicyclo[2.2.1]heptane-1,4-dicarboxylic acid and camphor, the unique difluoromethyl group in this compound enhances its chemical reactivity and biological profile:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Difluoromethyl group; Bicyclic structure | Anticancer; Anti-inflammatory |
| Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid | Two carboxyl groups; no fluorine | Limited bioactivity |
| Camphor | Natural product; diverse applications | Analgesic; Antiseptic |
Q & A
Q. What are the established synthetic routes for 4-(difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid, and how can enantioselectivity be achieved?
The compound can be synthesized via organocatalytic formal [4 + 2] cycloaddition reactions, enabling rapid access to enantiomerically enriched bicyclic carboxylates. Chiral organocatalysts (e.g., thiourea derivatives) are employed to induce asymmetry, with reaction conditions optimized for mild temperatures (25–40°C) and polar aprotic solvents like dichloromethane. Stereochemical outcomes are confirmed via chiral HPLC or X-ray crystallography . Derivatives such as 7,7-dimethyl-2-oxo analogs are synthesized using ketopinic acid as a precursor, followed by difluoromethylation via nucleophilic substitution .
Q. How is the molecular structure of this bicyclic compound characterized, and what analytical techniques are critical for validation?
Structural elucidation relies on X-ray crystallography to resolve the bicyclic framework and substituent positions. Spectroscopic methods include:
- ¹H/¹³C NMR : Assignments of bridgehead protons (δ 1.5–2.5 ppm) and carboxylic acid protons (broad δ ~12 ppm).
- IR spectroscopy : Confirmation of carboxylic acid (C=O stretch ~1700 cm⁻¹) and difluoromethyl (C-F stretches ~1100–1200 cm⁻¹) groups. Computational tools (DFT) validate bond angles and pyramidalization effects, particularly for nitrogen-containing analogs .
Q. What are the key physicochemical properties influencing reactivity and experimental design?
- Molecular weight : 204.18 g/mol (calculated for C₁₀H₁₂F₂O₂).
- Hydrogen bonding : Two acceptors (carboxylic acid O, F) and one donor (-COOH), impacting solubility in polar solvents.
- Thermal stability : Decomposition >200°C, requiring inert atmospheres for high-temperature reactions.
- LogP : Estimated ~1.8 (via ChemDraw), suggesting moderate lipophilicity for biological assays .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported stereochemical outcomes of derivatives?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) analyze substituent effects on amide bond distortion and pyramidalization. A "bottom-up" strategy models simplified analogs (e.g., 7-azabicyclo[2.2.1]heptane) to isolate steric/electronic contributions. For example, N-benzoyl-2-phenyl derivatives show 10–15° deviations from planarity due to intramolecular H-bonding between the carbonyl and bridgehead protons .
Q. What methodological approaches address discrepancies in reactivity studies of difluoromethyl-substituted bicyclic acids?
Contradictions in electrophilic substitution (e.g., nitration vs. halogenation) are resolved by:
- Solvent screening : Polar solvents (DMF, acetonitrile) favor carbocation stabilization in SN1 pathways.
- Isotopic labeling : ¹⁸O-tracing in hydrolysis reactions clarifies whether ring strain (norbornane system) accelerates ester cleavage.
- Kinetic studies : Monitoring by in situ FTIR identifies rate-determining steps in cycloadditions .
Q. How do substituents on the bicyclic core influence conformational locking in pharmacophore design?
Substituents like tert-butoxycarbonyl (Boc) or hydroxymethyl groups enforce boat-like conformations in the bicyclo[2.2.1]heptane scaffold. For example, Boc-protected derivatives exhibit pseudo-axial vs. pseudo-equatorial positioning, locking γ-aminobutyric acid (GABA) analogs into bioactive conformations. X-ray data and NOE NMR correlations validate spatial fixation .
Q. What strategies optimize covalent protein labeling using alkenyl nitrile electrophiles derived from this compound?
The 7,7-dimethyl-2-oxo derivative is reacted with acrylonitrile under Mitsunobu conditions to generate α,β-unsaturated nitriles. Kinetic profiling (LC-MS/MS) identifies optimal pH (7.4–8.0) and nucleophilic residues (cysteine, lysine). Competitive labeling assays with iodoacetamide confirm selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
